

# Spectroscopic comparison of Ethyl 8'-apo- $\beta$ -caroten-8'-oate and astaxanthin

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## Compound of Interest

Compound Name: Ethyl 8'-apo-caroten-8'-oate

Cat. No.: B075794

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## A Spectroscopic Showdown: Ethyl 8'-apo- $\beta$ -caroten-8'-oate vs. Astaxanthin

In the world of carotenoids, molecular structure dictates function and, consequently, spectroscopic identity. This guide provides a detailed comparative analysis of the spectroscopic properties of two prominent carotenoids: Ethyl 8'-apo- $\beta$ -caroten-8'-oate, an apocarotenoid ester, and astaxanthin, a xanthophyll. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of their unique spectral signatures.

## Molecular Structures at a Glance

The fundamental differences in the chemical structures of Ethyl 8'-apo- $\beta$ -caroten-8'-oate and astaxanthin are the primary determinants of their distinct spectroscopic characteristics. Astaxanthin possesses two hydroxyl and two ketone groups on its  $\beta$ -ionone rings, which are absent in the truncated polyene chain of Ethyl 8'-apo- $\beta$ -caroten-8'-oate. The latter, an ester, features a terminal ethyl ester group.

Key Structural Differences → Distinct Spectroscopic Properties

**Astaxanthin**

Hydroxyl and Ketone Groups  
on  $\beta$ -ionone Rings

**Ethyl 8'-apo- $\beta$ -caroten-8'-oate**

Truncated Polyene Chain  
Ethyl Ester Group

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Caption: Key structural differences between Ethyl 8'-apo- $\beta$ -caroten-8'-oate and Astaxanthin.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Ethyl 8'-apo- $\beta$ -caroten-8'-oate and astaxanthin, providing a clear and concise comparison.

### Table 1: UV-Vis Absorption Spectroscopy Data

Parameter	Ethyl 8'-apo- $\beta$ -caroten-8'-oate	Astaxanthin
$\lambda_{\text{max}}$ (in Chloroform)	~449 nm	~492 nm[1]
$\lambda_{\text{max}}$ (in Acetone)	Not available	~474-480 nm[2][3][4]
Appearance	Red to violet-red crystals or powder	Red pigment

## Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Due to the limited availability of direct experimental NMR data for Ethyl 8'-apo- $\beta$ -caroten-8'-oate, the chemical shifts for the polyene chain are inferred from the closely related methyl  $\beta$ -apo-carotenoates.

Parameter	Ethyl 8'-apo- $\beta$ -caroten-8'-oate (Inferred)	Astaxanthin (in CDCl <sub>3</sub> )
<sup>1</sup> H NMR (ppm)	Polyene Chain: ~6.0-7.0 (olefinic protons) Ethyl Group: ~4.2 (q, -OCH <sub>2</sub> -), ~1.3 (t, -CH <sub>3</sub> )	Polyene Chain: ~6.1-6.8 (olefinic protons) Methyl Groups (on rings): ~1.2, 1.3 Methyl Groups (on chain): ~1.9-2.0 OH Proton: Variable
<sup>13</sup> C NMR (ppm)	Polyene Chain: ~120-140 Ester Carbonyl: ~167 Ethyl Group: ~60 (-OCH <sub>2</sub> -), ~14 (-CH <sub>3</sub> )	Polyene Chain: ~124-140 Carbonyl Carbon (C4, C4'): ~200 Hydroxylated Carbon (C3, C3'): ~68

## Table 3: Mass Spectrometry Data

Parameter	Ethyl 8'-apo-β-caroten-8'-oate	Astaxanthin
Molecular Formula	C <sub>32</sub> H <sub>44</sub> O <sub>2</sub>	C <sub>40</sub> H <sub>52</sub> O <sub>4</sub>
Molecular Weight	460.7 g/mol	596.8 g/mol
[M+H] <sup>+</sup> (m/z)	461.3	597.4
Key Fragmentation	Loss of the ethyl ester group and fragmentation of the polyene chain are expected.	Loss of water (-18 Da), and fragmentation of the polyene chain are characteristic. <a href="#">[5]</a> <a href="#">[6]</a>

## Table 4: Infrared (IR) Spectroscopy Data

Note: IR data for Ethyl 8'-apo-β-caroten-8'-oate is inferred from the spectrum of the similar compound β-apo-8'-carotenal and general knowledge of ester vibrational frequencies.

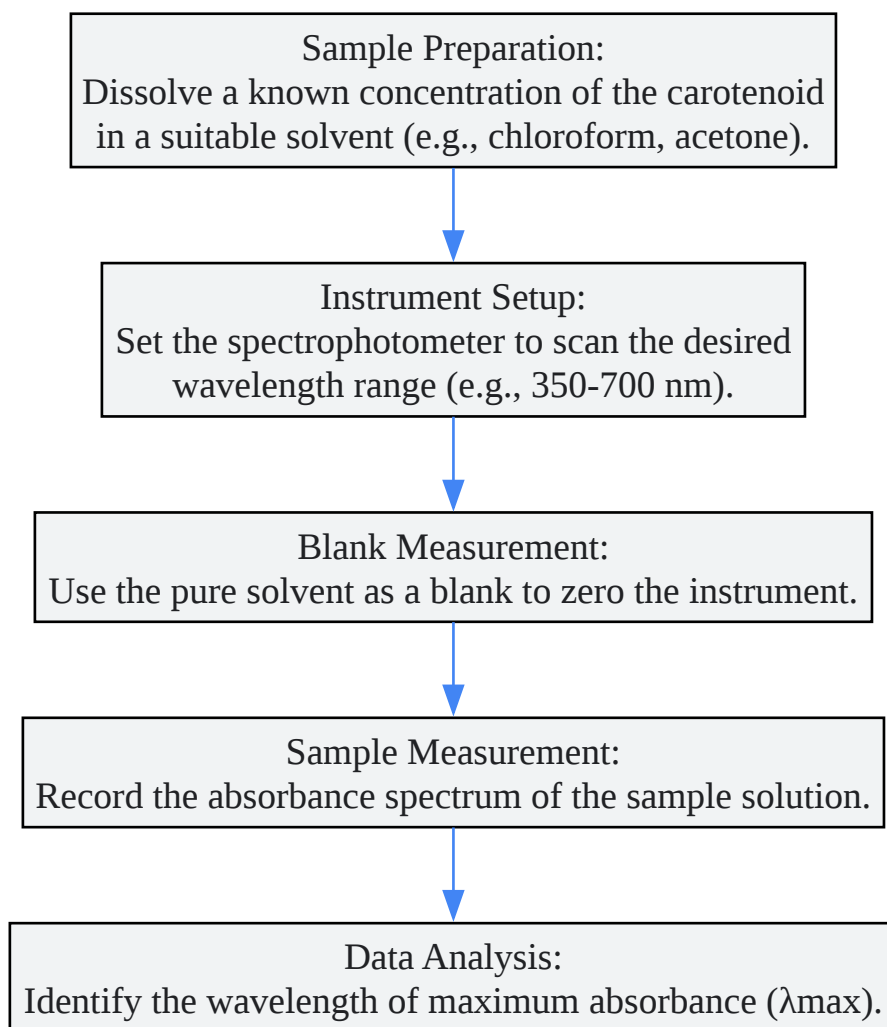
Functional Group	Ethyl 8'-apo-β-caroten-8'-oate (Inferred)	Astaxanthin
O-H Stretch	Not applicable	~3400-3600 cm <sup>-1</sup> (broad)
C-H Stretch	~2850-2960 cm <sup>-1</sup>	~2850-2960 cm <sup>-1</sup>
C=O Stretch (Ester)	~1710-1730 cm <sup>-1</sup>	Not applicable
C=O Stretch (Ketone)	Not applicable	~1655 cm <sup>-1</sup>
C=C Stretch (Polyene)	~1550-1650 cm <sup>-1</sup>	~1550-1650 cm <sup>-1</sup>
C-O Stretch (Ester)	~1150-1250 cm <sup>-1</sup>	~1070 cm <sup>-1</sup>

## Experimental Protocols

The following sections detail the generalized methodologies for the key spectroscopic experiments cited in this guide.

### UV-Vis Spectrophotometry

This technique measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule.

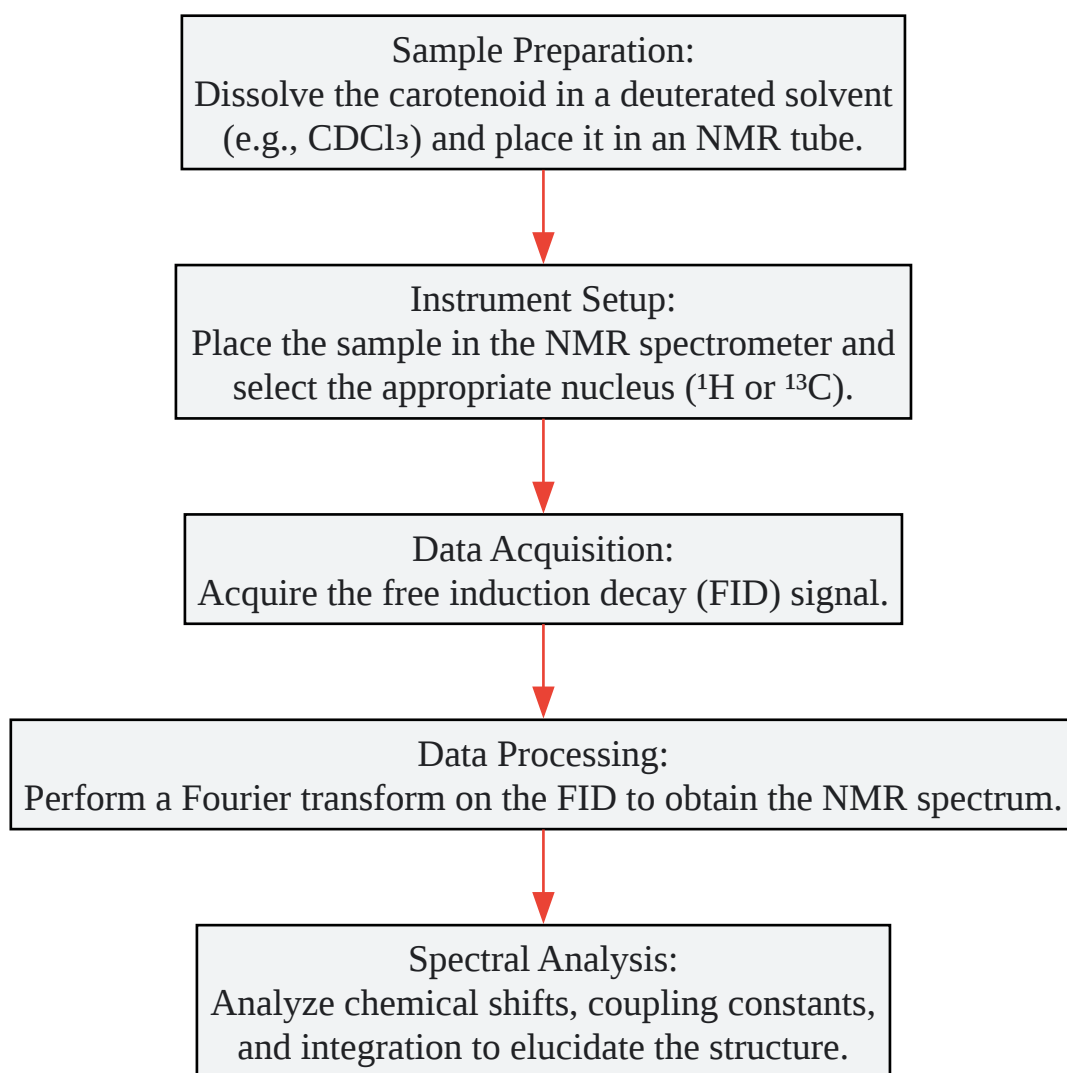


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Caption: Generalized workflow for UV-Vis spectrophotometry of carotenoids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei, primarily  $^1\text{H}$  (proton) and  $^{13}\text{C}$ .

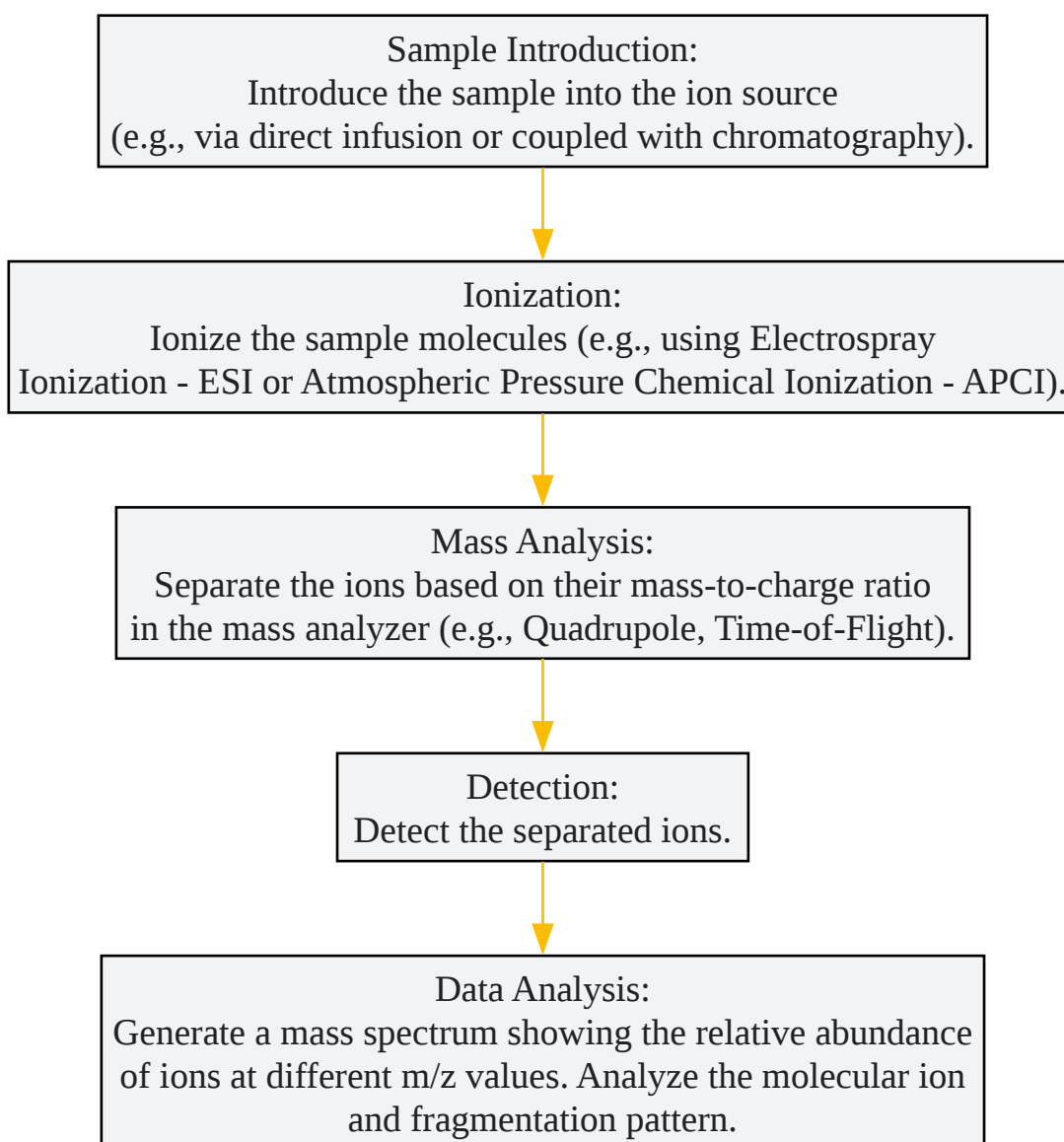


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Caption: Generalized workflow for NMR spectroscopy of carotenoids.

## Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

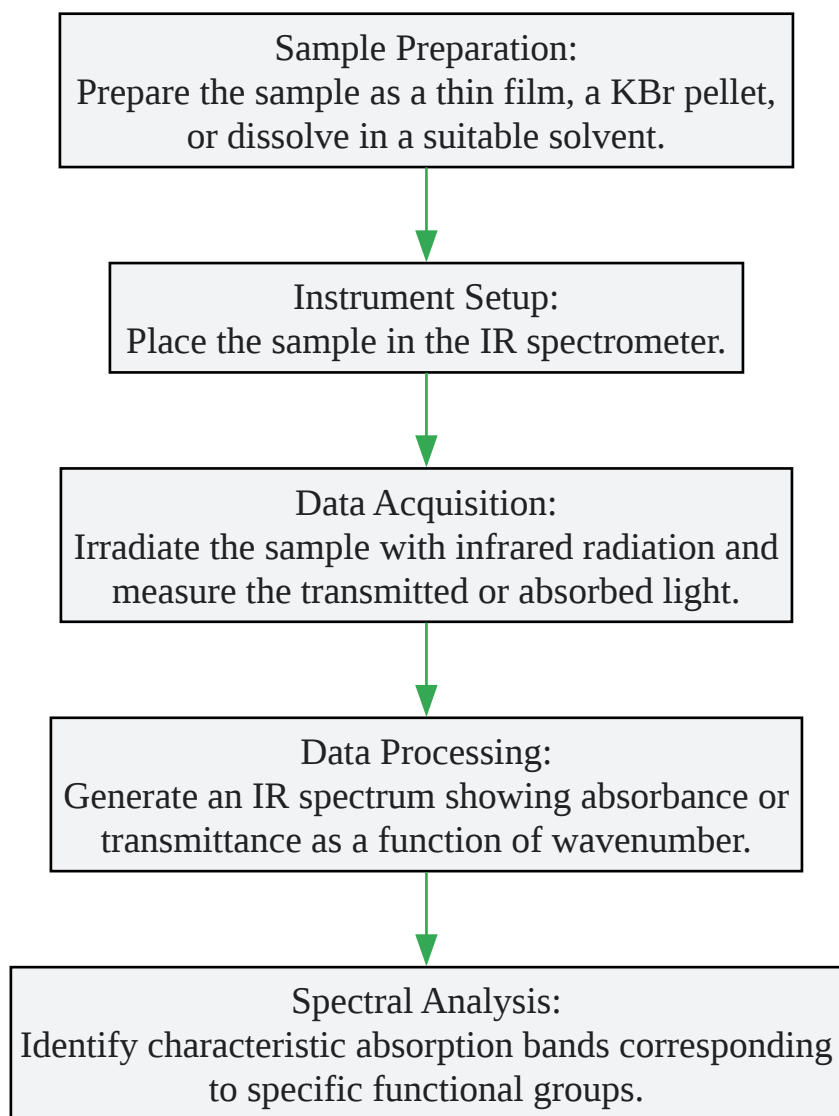


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Caption: Generalized workflow for Mass Spectrometry of carotenoids.

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides a "fingerprint" of the functional groups present in the molecule.



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Caption: Generalized workflow for IR spectroscopy of carotenoids.

## Conclusion

The spectroscopic profiles of Ethyl 8'-apo- $\beta$ -caroten-8'-oate and astaxanthin are markedly different, a direct consequence of their distinct molecular architectures. Astaxanthin's extended conjugated system, along with its hydroxyl and ketone functionalities, results in a longer wavelength of maximum absorption in the visible spectrum and characteristic signals in its NMR and IR spectra. In contrast, the truncated polyene chain and the presence of an ethyl ester group in Ethyl 8'-apo- $\beta$ -caroten-8'-oate lead to a blue-shifted UV-Vis absorption maximum and unique spectral features corresponding to the ester functional group. This comparative



guide provides a foundational understanding of the spectroscopic properties of these two important carotenoids, which is essential for their accurate identification, characterization, and application in various scientific and industrial fields.

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